2-Bromo-N,N-dimethylethanamine hydrobromide

Toxicology Renal Pharmacology Nephrotoxicity

This quaternary ammonium salt (CAS 2862-39-7) is a specialized alkylating and methylating agent differentiated by its bromo leaving group, which enables controlled, selective alkylation of nucleophiles in complex amine and pharmaceutical intermediate synthesis. It is uniquely suited for designing covalent, irreversible enzyme inhibitors (e.g., SSAO suicide probes) and serves as a validated model nephrotoxicant for renal papillary necrosis studies. Direct substitution with chloroethylamine or free-base analogs is not recommended without validation due to divergent reaction kinetics. Supplied as a solid with ≥95% purity; batch-specific COA available. Ideal for medicinal chemistry, chemical biology probe development, and target-validation research.

Molecular Formula C4H11Br2N
Molecular Weight 232.94 g/mol
CAS No. 2862-39-7
Cat. No. B1521139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N,N-dimethylethanamine hydrobromide
CAS2862-39-7
Molecular FormulaC4H11Br2N
Molecular Weight232.94 g/mol
Structural Identifiers
SMILESCN(C)CCBr.Br
InChIInChI=1S/C4H10BrN.BrH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H
InChIKeyMFRUVSDIZTZFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N,N-dimethylethanamine Hydrobromide (CAS 2862-39-7): Sourcing and Procurement Guide for a Methylating Agent


2-Bromo-N,N-dimethylethanamine hydrobromide (CAS 2862-39-7) is an alkylating agent and organic synthesis intermediate . It is a quaternary ammonium salt, supplied as a solid with a typical purity of ≥95% . The compound serves as a methylating agent in organic synthesis, facilitating the transfer of methyl groups to various substrates .

Why Generic 2-Bromo-N,N-dimethylethanamine Hydrobromide Substitution is Not Advisable


The methylating capacity of 2-bromo-N,N-dimethylethanamine hydrobromide is contingent on its specific leaving group and quaternary ammonium structure, which dictates its reactivity and selectivity in alkylation reactions . Simply substituting it with other haloethylamine derivatives, such as 2-chloroethylamine (CEA), or the free base (CAS 5459-68-7), can lead to significant changes in reaction kinetics, yield, and product profiles due to differences in leaving group ability and the resulting electrophilicity of the intermediate [1]. Therefore, direct substitution without experimental validation is not recommended for critical synthetic steps.

Quantitative Performance Evidence for 2-Bromo-N,N-dimethylethanamine Hydrobromide (CAS 2862-39-7) in Head-to-Head Comparisons


2-Bromoethylamine (BEA) Demonstrates 2-4x Greater Nephrotoxicity Potency than 2-Chloroethylamine (CEA) In Vivo

In comparative toxicology studies, the bromo derivative, 2-bromoethylamine (BEA), exhibits significantly higher nephrotoxic potency than its chloro analog, 2-chloroethylamine (CEA) [1]. This difference is attributed to the bromo group being a better leaving group than the chloro group, leading to faster formation of the reactive intermediate ethyleneimine, which alkylates renal macromolecules [1]. The renal effects of BEA are dependent on the urinary concentrating ability of antidiuretic hormone (ADH) [1].

Toxicology Renal Pharmacology Nephrotoxicity

Hemicholinium-3 Bromo Mustard (HC3-BrM) Exhibits Irreversible, Covalent Inhibition of Choline Uptake vs. Reversible HC-3

A 2-bromoethylamine (mustard) derivative of hemicholinium-3 (HC3-BrM) was directly compared to its parent compound, HC-3, for inhibition of sodium-dependent, high-affinity choline uptake (SDHACU) [1]. While both compounds strongly inhibited SDHACU, HC3-BrM demonstrated a unique irreversible binding profile. Synaptosomes incubated with 25 nM HC3-BrM and then washed exhibited a maintained 32% reduction in Vmax, whereas inhibition by HC-3 was completely reversed by the same washing procedure [1].

Neurochemistry Choline Uptake Irreversible Inhibition

2-Bromoethylamine (BEA) Acts as a Selective Suicide Inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO)

2-Bromoethylamine (2-BrEA) was identified as a highly effective and selective suicide inhibitor for semicarbazide-sensitive amine oxidase (SSAO) [1]. The study highlighted that, to date, there are no selective SSAO inhibitors, positioning 2-BrEA as a unique chemical probe for this enzyme class [1].

Enzymology Amine Oxidase Suicide Inhibitor

Best-Fit Research and Industrial Application Scenarios for 2-Bromo-N,N-dimethylethanamine Hydrobromide


Development of Irreversible Chemical Probes and Covalent Inhibitors

The 2-bromoethylamine group, as part of the larger molecule, can be leveraged to create covalent, irreversible enzyme inhibitors [1]. This is demonstrated by the 2-bromoethylamine mustard derivative of hemicholinium-3, which irreversibly inhibits choline uptake, unlike its reversible parent compound [1]. This property is highly valued in the design of tool compounds for target validation and in the development of covalent drugs.

Selective Alkylation in Organic Synthesis

The methylating capacity of 2-bromo-N,N-dimethylethanamine hydrobromide is central to its use in organic synthesis [1]. Its quaternary ammonium structure and bromo leaving group allow for controlled, often selective, alkylation of nucleophiles [1]. This is particularly useful in the synthesis of complex amines and pharmaceutical intermediates where precise functional group manipulation is required.

Toxicological Research and Model Nephrotoxicant Studies

Due to its well-characterized nephrotoxicity profile, 2-bromoethylamine (BEA) serves as a model nephrotoxicant to study renal papillary necrosis and the mechanisms of haloethylamine-induced kidney injury [1]. The differential potency between BEA and 2-chloroethylamine (CEA) makes them valuable tools for investigating structure-toxicity relationships [1].

Enzymology Studies on Semicarbazide-Sensitive Amine Oxidase (SSAO)

2-Bromoethylamine is a selective suicide inhibitor for SSAO, making it an essential chemical probe for studying the enzyme's physiological and pathological roles [1]. It can be used to dissect SSAO-specific functions in complex biological systems where other amine oxidases are present.

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